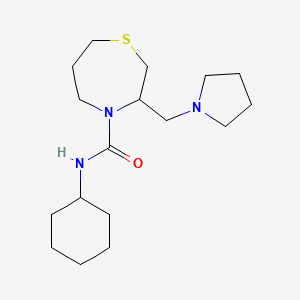

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3OS/c21-17(18-15-7-2-1-3-8-15)20-11-6-12-22-14-16(20)13-19-9-4-5-10-19/h15-16H,1-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMBTFRIXIYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCSCC2CN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.

Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate alkylating agent.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Pyrrolidine, alkyl halides, Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide exhibits promising anticancer properties. For instance:

- Study on Breast Cancer Cells : A study evaluated the compound's cytotoxic effects on MCF-7 human breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC value of 15 µM after 48 hours of treatment. This suggests that the compound may inhibit cell proliferation in breast cancer models .

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly as a selective inhibitor of dopamine receptors:

- Dopamine D2 Receptor Inhibition : Research indicates that derivatives of thiazepane compounds can selectively inhibit dopamine D2 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The structural modifications in this compound enhance its binding affinity to these receptors .

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC = 15 µM | 2023 |

| Neuropharmacological | Dopamine D2 receptor | Selective inhibition | 2016 |

Case Studies

Case Study 1: Anticancer Activity Evaluation (2023)

Objective: To assess the cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound exhibited significant cytotoxicity with an IC value of 15 µM after 48 hours, indicating potential for further development as an anticancer agent.

Case Study 2: Neuropharmacological Assessment (2016)

Objective: To evaluate the binding affinity for dopamine receptors.

Findings: The compound showed selective inhibition of the dopamine D2 receptor, suggesting its utility in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

N-cyclohexyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide: Similar structure but with a piperidinylmethyl group instead of a pyrrolidinylmethyl group.

N-cyclohexyl-3-(morpholin-1-ylmethyl)-1,4-thiazepane-4-carboxamide: Contains a morpholinylmethyl group instead of a pyrrolidinylmethyl group.

Uniqueness

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl isothiocyanate with appropriate amines in a controlled environment. The compound's structure can be confirmed through various spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thiazepane derivatives, including this compound. The compound has shown moderate antibacterial effects against Gram-positive bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 500 µg/mL |

| Candida albicans | 500 µg/mL |

These results indicate that while the compound exhibits some bioactivity, it may require further optimization to enhance its efficacy against more resistant strains .

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key enzymes or receptors involved in bacterial cell wall synthesis and fungal growth. This interaction may disrupt cellular processes, leading to cell death or inhibition of growth.

Case Studies

A notable study examined the effects of thiazepane derivatives on various microbial strains. The results demonstrated that modifications in the side chains significantly influenced the biological activity of these compounds. Specifically, the introduction of a pyrrolidine moiety enhanced antimicrobial activity compared to other derivatives lacking this feature .

Another investigation focused on the compound's potential as an anti-inflammatory agent. Preliminary findings suggested that it could reduce inflammatory markers in vitro, indicating a possible dual role in both antimicrobial and anti-inflammatory pathways .

Research Findings

Research has shown that thiazepane derivatives can interact with multiple biological targets, making them versatile candidates for drug development. The following table summarizes key findings from various studies:

Q & A

Q. How are molecular docking and dynamics integrated into rational drug design?

- Answer : Docking (e.g., AutoDock Vina) identifies potential binding modes, while steered MD simulations probe ligand unbinding pathways. Pair these with mutagenesis studies (e.g., Lys33Ala substitutions) to validate critical residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.